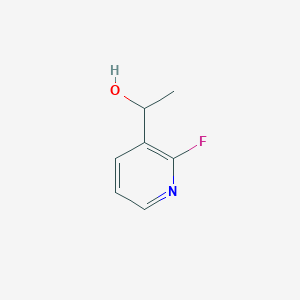

1-(2-Fluoropyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYIDKNNTBXRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79574-61-1 | |

| Record name | 2-FLUORO-A-METHYL-3-PYRIDINEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Fluoropyridin 3 Yl Ethanol

Conventional Chemical Synthesis Routes to 1-(2-Fluoropyridin-3-yl)ethanol

The formation of this compound through non-enantioselective methods relies on well-established principles of organic synthesis. These routes primarily involve the creation of the alcohol functionality on a pre-functionalized pyridine (B92270) ring.

Established Reaction Pathways for Pyridyl Alcohol Formation

The synthesis of pyridyl alcohols, such as this compound, can be achieved through several reliable reaction pathways. A common strategy involves the reduction of a corresponding ketone precursor, 2-fluoro-3-acetylpyridine. This transformation can be accomplished using various reducing agents.

Another established method is the addition of a methyl group to the corresponding aldehyde, 2-fluoropyridine-3-carbaldehyde, using organometallic reagents like Grignard reagents (e.g., methylmagnesium bromide). organic-chemistry.org This approach builds the carbon skeleton and introduces the hydroxyl group in a single step. The activation of alcohols using pyridine is a known phenomenon where pyridine acts as a proton acceptor, enhancing the reactivity of the hydroxyl group for subsequent reactions. echemi.com

The synthesis of the pyridine core itself can be achieved through various cyclization strategies. One-pot, three-component reactions have been developed for the synthesis of substituted pyridines, which could be adapted to produce precursors for this compound. acs.org

Precursor Design and Strategic Reactant Selection in Synthesis

The successful synthesis of this compound hinges on the careful design and selection of precursor molecules. The primary precursor is typically a 2-fluoropyridine (B1216828) ring bearing a suitable functional group at the 3-position that can be converted into the desired ethanol (B145695) moiety.

For instance, the synthesis can start from commercially available 2-fluoropyridine. This starting material can then be functionalized at the 3-position. One common approach is the ortho-lithiation of 2-fluoropyridine followed by reaction with an appropriate electrophile to introduce a two-carbon side chain.

The choice of reactants is critical. For the reduction of a ketone precursor, a variety of reducing agents can be employed, with the choice often depending on factors like cost, safety, and scalability. Similarly, for the Grignard addition route, the purity and reactivity of the organometallic reagent are paramount to achieving a good yield.

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective methods to produce a single enantiomer of this compound is of significant interest.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient and elegant way to synthesize enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of the desired chiral product.

A prominent strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-fluoro-3-acetylpyridine. This transformation is typically catalyzed by transition metal complexes containing chiral ligands. nih.gov

Ruthenium and rhodium-based catalysts are widely used for this purpose. nih.govnih.gov For instance, catalysts derived from chiral diamine ligands in combination with a ruthenium precursor have shown high efficiency and enantioselectivity in the hydrogenation of various aromatic ketones. nih.gov The specific choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | up to 99% | nih.gov |

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Aromatic Ketones | Excellent | nih.gov |

| Ir(P,N,O) Complexes | Prochiral Ketones | up to 98% | researchgate.netmdpi.com |

This table presents examples of catalyst systems used for asymmetric reductions of ketones, which are analogous to the precursor of this compound.

Asymmetric hydrogenation is a powerful tool for the creation of stereocenters, including those bearing a fluorine atom. nih.gov The presence of the fluorine atom in the substrate can influence the electronic properties of the carbonyl group, potentially affecting the efficiency and selectivity of the hydrogenation.

Catalysts for the asymmetric hydrogenation of fluorinated ketones often employ rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. nih.govnih.gov The design of these ligands is critical to create a chiral environment around the metal center that effectively discriminates between the two prochiral faces of the ketone. The hydrogenation of heteroaromatic ketones, including those with a pyridine ring, has been achieved with excellent enantioselectivity. nih.gov

It is important to note that while the general principles of asymmetric hydrogenation are well-established, the specific application to 2-fluoro-3-acetylpyridine to produce this compound in high enantiomeric excess would require careful optimization of reaction conditions, including the choice of catalyst, solvent, pressure, and temperature.

Biocatalytic Transformations for Chiral this compound

The generation of single-enantiomer chiral alcohols like this compound is critical for producing drugs with improved efficacy and reduced side effects. Biocatalysis, which uses enzymes to drive chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com

Application of Engineered Ketoreductases and Alcohol Dehydrogenases

The asymmetric reduction of the precursor ketone, 2-fluoro-3-acetylpyridine, is a primary route to chiral this compound. Engineered ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are instrumental in this transformation. rsc.orgnih.gov These enzymes, which are often derived from microorganisms, can be optimized through protein engineering to achieve exceptional stereoselectivity, often resulting in enantiomeric excess (ee) values greater than 99%. rsc.orgnih.gov

This enzymatic reduction relies on a nicotinamide (B372718) cofactor, typically NADPH, which donates a hydride to the ketone. To make the process economically feasible, the expensive cofactor is continuously regenerated in situ. A common method involves a coupled-enzyme system where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap substrate like glucose to replenish the NADPH pool.

Recent advancements have led to the development of self-sufficient heterogeneous biocatalysts where the KRED and the NADPH cofactor are co-immobilized, allowing for catalyst recycling and continuous flow processes without the need to add the cofactor to the reaction mixture. nih.gov This approach has been shown to achieve 100% yield and >99% ee for the reduction of various ketones over multiple cycles. nih.gov

Table 1: Examples of Ketoreductase-Mediated Asymmetric Reductions

This table presents representative data on the performance of various ketoreductases in the asymmetric reduction of prochiral ketones, highlighting their potential for synthesizing chiral alcohols like this compound.

| Enzyme/System | Substrate | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Engineered KRED M3 rsc.org | Ethyl 2'-ketopantothenate | GDH/Glucose | >99 | >99.9 | R |

| KRED-132 nih.gov | 3',5'-Bis(trifluoromethyl)acetophenone | Ethanol | >99 | >99 | S |

| Immobilized KRED/NADPH nih.gov | Various Carbonyls | Internal Recycling | 100 | >99 | Not Specified |

| CPADH/HLADH nih.gov | 3,3-Dimethyl-1-(3-pyridyl)-2-butanone | Ethanol | >99 | >99 | S |

Chemoenzymatic Synthesis Techniques Utilizing Stereoselective Enzymes

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and highly selective processes. mdpi.com For chiral this compound, a common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the alcohol. chemrxiv.org

Lipases are a class of enzymes frequently used for this purpose. chemrxiv.orgresearchgate.net The process involves the enantioselective acylation of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297). The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting mixture of the ester and the remaining alcohol enantiomer can then be separated. For instance, Candida antarctica lipase B (often immobilized as Novozym 435) is a well-known catalyst for such resolutions. researchgate.netresearchgate.net The efficiency of the resolution is highly dependent on the choice of enzyme, solvent, and acyl donor. researchgate.net

This approach has been successfully applied to produce a wide array of enantiomerically pure alcohols and their corresponding esters, which are valuable intermediates in pharmaceutical synthesis. chemrxiv.orgresearchgate.net

Transaminase-Mediated Routes for Pyridylalkylamine Derivatives

While not a direct synthesis of the target alcohol, transaminase (TA) biocatalysis provides an efficient route to chiral pyridylalkylamines from the same ketone precursor, 2-fluoro-3-acetylpyridine. mdpi.com These chiral amines are crucial intermediates for many pharmaceutical compounds. mdpi.comworktribe.com

Transaminases, which are dependent on pyridoxal-5'-phosphate (PLP), catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. mdpi.comworktribe.com This asymmetric synthesis can achieve theoretical yields of 100% with high enantioselectivity. mdpi.com Engineered TAs have been developed to have broad substrate scopes and high efficiency, making them powerful tools in organic synthesis. bohrium.comresearchgate.net The use of transaminases is recognized as a green technology as the enzymes are derived from renewable resources and operate under mild conditions. mdpi.com

Green Chemistry Principles in the Synthesis of this compound and Analogs

The adoption of green chemistry principles is essential for creating sustainable and environmentally friendly chemical manufacturing processes. nih.govnih.gov These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov

Environmentally Benign Reaction Conditions and Solvent Selection

A core tenet of green chemistry is the use of safer solvents and reaction conditions. skpharmteco.com Solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com For the synthesis of this compound, particularly in biocatalytic steps, water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature.

When organic solvents are required, the focus shifts to greener alternatives like ethanol or avoiding their use altogether through solvent-free reaction conditions. rasayanjournal.co.inmun.ca Microwave-assisted synthesis is one technique that can accelerate reactions, often in the absence of a solvent or using a green solvent like ethanol, leading to high yields and pure products in a shorter time. nih.gov Biocatalytic reactions are inherently advantageous as they typically occur in aqueous media under mild temperature and pressure, reducing energy consumption. mdpi.com

Atom Economy and Waste Minimization Strategies in Process Development

Developed by Barry Trost, atom economy is a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgskpharmteco.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. skpharmteco.com

Catalytic reactions, including those using enzymes, are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is not consumed. rsc.orgresearchgate.net For example, addition reactions, like the enzymatic reduction of a ketone to an alcohol, are highly atom-economical. rsc.org In contrast, substitution and elimination reactions often generate significant byproducts, leading to lower atom economy. nih.gov

To minimize waste, process development focuses on strategies like one-pot reactions, where multiple steps occur sequentially in the same reactor, and the recycling of catalysts and solvents. rasayanjournal.co.in The ultimate goal is to design processes where the only byproduct is something benign, like water, moving chemical synthesis towards a more sustainable future. mun.ca

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available, or readily synthesizable precursors. The analysis for this compound reveals several logical pathways, primarily centered around the formation of the carbon-carbon bond of the ethanol substituent and the introduction of the fluorine atom onto the pyridine ring.

A primary disconnection strategy involves the bond between the pyridine ring and the hydroxyethyl (B10761427) group. This leads to two main classes of precursors: those where the side chain is built up on a pre-existing 2-fluoropyridine core, and those where the fluorine atom is introduced at a later stage of the synthesis.

Pathway A: Functionalization of a Pre-fluorinated Pyridine Ring

This approach begins with a 2-fluoropyridine scaffold and introduces the 1-hydroxyethyl substituent at the 3-position.

Disconnection 1: C-C Bond Formation via a Carbonyl Precursor

A common and effective retrosynthetic step is the disconnection of the alcohol functionality to a carbonyl group. In this case, the secondary alcohol of the target molecule can be traced back to the corresponding ketone, 2-fluoro-3-acetylpyridine (3) . The forward reaction would involve the reduction of this ketone.

Further disconnection of the acetyl group from the pyridine ring suggests a nucleophilic addition of an acetyl anion equivalent to a 2-fluoropyridine derivative with an electrophilic carbon at the 3-position, or more practically, the reaction of an organometallic reagent derived from 2-fluoropyridine with an acetylating agent.

A more viable alternative involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-fluoropyridine-3-carbaldehyde (2) . This aldehyde is a key intermediate in this pathway.

Disconnection 2: Formation of the Aldehyde Precursor

The precursor, 2-fluoropyridine-3-carbaldehyde (2) , can be retrosynthetically disconnected to the simpler and often more accessible 2-fluoropyridine (1) . The forward synthesis would involve a formylation reaction at the 3-position. Methods for such a transformation include directed ortho-metalation (DoM), where the fluorine atom directs lithiation to the adjacent position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) .

Alternatively, 2-fluoropyridine-3-carbaldehyde (2) can be envisioned as arising from the oxidation of the corresponding primary alcohol, (2-fluoropyridin-3-yl)methanol . This alcohol, in turn, could be synthesized from 2-fluoropyridine-3-carboxylic acid or its ester via reduction.

Pathway B: Late-Stage Fluorination

This strategy involves constructing the 1-(pyridin-3-yl)ethanol side chain first, followed by the introduction of the fluorine atom at the 2-position of the pyridine ring.

Disconnection 1: C-F Bond Formation

The C-F bond is disconnected to reveal 1-(2-aminopyridin-3-yl)ethanol (5) as the immediate precursor. The forward reaction would typically be a Balz-Schiemann reaction or a related diazotization-fluorination protocol, where the amino group is converted to a diazonium salt and subsequently displaced by fluoride (B91410) google.com.

Disconnection 2: Formation of the Aminopyridine Precursor

The amino alcohol (5) can be derived from the corresponding nitro compound, 1-(2-nitropyridin-3-yl)ethanol , by reduction of the nitro group. The synthesis of this nitro precursor would follow similar logic to Pathway A, starting from 2-nitropyridine.

A summary of a plausible retrosynthetic analysis is depicted below:

Retrosynthetic Scheme for this compound

This flowchart illustrates a potential retrosynthetic pathway, breaking down the target molecule into simpler precursors.

The choice of the most efficient synthetic route would depend on the availability and cost of the starting materials, as well as the scalability and robustness of the individual reaction steps.

| Compound Name | Structure |

| This compound | |

| 2-Fluoropyridine | |

| 2-Fluoropyridine-3-carbaldehyde | |

| 2-Fluoro-3-acetylpyridine | |

| (2-Fluoropyridin-3-yl)methanol | |

| 2-Fluoropyridine-3-carboxylic acid | |

| 1-(2-Aminopyridin-3-yl)ethanol | |

| 1-(2-Nitropyridin-3-yl)ethanol | |

| 2-Aminopyridine | |

| Methylmagnesium bromide | |

| N,N-Dimethylformamide |

Chiral Resolution Techniques for 1 2 Fluoropyridin 3 Yl Ethanol Enantiomers

Kinetic Resolution Methodologies

Kinetic resolution is a widely utilized method for separating enantiomers from a racemic mixture by reacting them with a chiral catalyst or reagent. This process exploits the different reaction rates of the two enantiomers, leading to an enrichment of the less reactive enantiomer in the starting material and the conversion of the more reactive enantiomer into a new product, which can then be separated.

A prominent approach for the kinetic resolution of heteroaryl ethanols, a class of compounds to which 1-(2-Fluoropyridin-3-yl)ethanol belongs, is chemoenzymatic dynamic kinetic resolution (DKR). acs.orgnih.gov This technique combines the high selectivity of an enzyme for one enantiomer with a metal catalyst that racemizes the unreacted enantiomer in situ. acs.orgnih.gov This dynamic process theoretically allows for the conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.org

For instance, the DKR of various 1-heteroaryl ethanols has been successfully achieved using a combination of Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozyme 435, and a ruthenium-based racemization catalyst like the Shvo catalyst. acs.orgnih.gov In these systems, the lipase selectively acylates one enantiomer of the alcohol, while the ruthenium catalyst facilitates the racemization of the remaining alcohol, continuously feeding the reactive enantiomer into the enzymatic acylation step. acs.orgnih.gov

The choice of the acyl donor is also crucial for the efficiency of the resolution. Acyl donors such as 4-chlorophenylacetate (B1239117) have been shown to be effective in these resolutions. acs.orgnih.gov The reaction conditions, including the solvent and temperature, are optimized to ensure both high enzymatic activity and efficient racemization. Toluene is a commonly used solvent, and reactions are often conducted at elevated temperatures, such as 80°C, to facilitate the racemization process. acs.orgnih.gov

While direct data for this compound is not extensively published, the principles established for other heteroaryl ethanols provide a strong foundation for developing a successful kinetic resolution protocol. The electronic and steric properties of the 2-fluoropyridinyl group would influence the reaction kinetics and enantioselectivity, likely requiring specific optimization of the catalyst system and reaction parameters.

Table 1: Examples of Dynamic Kinetic Resolution of Heteroaryl Ethanols acs.orgnih.gov

| Heteroaryl Ethanol (B145695) | Racemization Catalyst | Lipase | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|---|---|

| 1-(Oxadiazol-2-yl)ethanol | Shvo Catalyst | Novozyme 435 | 4-Chlorophenylacetate | Toluene | 80 | >99 | >99 |

| 1-(Isoxazol-5-yl)ethanol | Shvo Catalyst | Novozyme 435 | 4-Chlorophenylacetate | Toluene | 80 | 98 | >99 |

| 1-(1H-Pyrazol-5-yl)ethanol | Shvo Catalyst | Novozyme 435 | 4-Chlorophenylacetate | Toluene | 80 | 96 | >99 |

Chromatographic Enantiomeric Separation and Purification

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. chromatographyonline.com This method relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus separation. chromatographyonline.com

For pyridine-containing compounds and other heterocyclic derivatives, polysaccharide-based CSPs are particularly effective. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), offer a broad range of chiral recognition abilities due to a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects. nih.gov The specific nature of the substituent on the polysaccharide backbone significantly influences the enantioselectivity.

The separation of enantiomers of dihydropyridine (B1217469) derivatives has been studied on various polysaccharide-based chiral columns, demonstrating the feasibility of this approach for pyridine-containing molecules. nih.gov The mobile phase composition, including the type of organic modifier (e.g., ethanol, 2-propanol) and the presence of additives, plays a critical role in achieving optimal separation. nih.govnih.gov For instance, in normal-phase chromatography, mixtures of hexane (B92381) and an alcohol are commonly used. nih.gov The elution order of the enantiomers can sometimes be reversed by changing the mobile phase composition or the specific chiral stationary phase used. nih.gov

Table 2: Chiral HPLC Separation of Pyridazinone Derivatives (Illustrative for Heterocyclic Compounds) nih.gov

| Chiral Stationary Phase | Mobile Phase (Hexane:Alcohol) | Compound Type | Resolution (Rs) |

|---|---|---|---|

| Chiralcel OJ | Hexane:Ethanol | 4,5-disubstituted 3(2H)-pyridazinone | Baseline separation achieved |

Enzymatic Resolution Strategies

Enzymatic resolution is a highly effective and environmentally friendly method for obtaining enantiomerically pure compounds. Lipases are the most commonly used enzymes for the resolution of racemic alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. youtube.com The principle of enzymatic resolution is similar to kinetic resolution, where the enzyme selectively catalyzes the transformation (e.g., acylation or hydrolysis) of one enantiomer, leaving the other enantiomer unreacted. youtube.com

Candida antarctica lipase B (CALB) is a particularly versatile and widely used lipase for the kinetic resolution of secondary alcohols. nih.gov It has been successfully employed in the resolution of a wide variety of aromatic and aliphatic secondary alcohols. nih.govdss.go.th The resolution is typically carried out by transesterification, where an acyl donor such as vinyl acetate (B1210297) is used to acetylate one of the alcohol enantiomers. dss.go.th The reaction is performed in an organic solvent, and the enzyme, often in an immobilized form like Novozyme 435, can be easily recovered and reused. nih.gov

The enantioselectivity of the enzymatic reaction is often very high, leading to the production of both the acylated product and the remaining unreacted alcohol with high enantiomeric excess. nih.govresearchgate.net The separation of the resulting ester from the unreacted alcohol is generally straightforward due to their different chemical properties.

For heteroaromatic ethanols, lipases have demonstrated excellent performance. rsc.org A click-reaction-aided enzymatic kinetic resolution has been developed for various 1-(hetero)aromatic ethanols, allowing for the efficient separation of both enantiomers without the need for chromatography. rsc.org This involves the enzymatic acylation of one enantiomer with a specific acyl donor, followed by a click reaction to derivatize the newly formed ester, facilitating its separation from the unreacted alcohol. rsc.org

Given the successful application of lipases in the resolution of a vast array of secondary alcohols, including those with heterocyclic rings, it is highly probable that an effective enzymatic resolution strategy could be developed for this compound. A screening of different lipases and reaction conditions would be necessary to identify the optimal system for this specific substrate.

Table 3: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols (Illustrative Example) nih.govresearchgate.net

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (c) | Enantiomeric Excess (ee) of (S)-alcohol (%) | Enantiomeric Excess (ee) of (R)-acetate (%) |

|---|---|---|---|---|---|---|

| (R,S)-1-(m-trimethylsilylphenyl)ethanol | CALB | Vinyl Acetate | Hexane | ~50% | >99 | >99 |

Mechanistic Investigations Pertaining to 1 2 Fluoropyridin 3 Yl Ethanol Formation and Reactivity

Reaction Mechanism Elucidation of Key Synthetic Steps

The formation of 1-(2-fluoropyridin-3-yl)ethanol typically involves two primary synthetic transformations: the formation of the carbon skeleton, often through a nucleophilic addition to a carbonyl group, and the potential for nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine (B92270) ring.

A common and direct route to this compound is the reduction of 2-fluoro-3-acetylpyridine. The mechanism of this reduction is well-established and proceeds via nucleophilic addition of a hydride reagent to the electrophilic carbonyl carbon.

The general mechanism for the reduction of 2-fluoro-3-acetylpyridine using a hydride source like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) is as follows:

Nucleophilic Attack: The hydride ion (H-), delivered from the reducing agent, attacks the partially positive carbonyl carbon of the acetyl group. This breaks the carbon-oxygen π-bond, with the electrons moving to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: A subsequent workup step with a protic solvent (e.g., water or ethanol) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final alcohol product, this compound.

The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of the fluorine-substituted pyridine ring towards nucleophilic attack. nih.gov While this specific example relates to substitution at the C2 position, the electron-withdrawing nature of the fluorine atom also influences the reactivity of other positions on the ring.

An alternative synthetic approach involves the reaction of a 3-lithiated 2-fluoropyridine species with acetaldehyde. This method relies on the generation of a potent nucleophile that can attack the electrophilic carbonyl carbon of the aldehyde.

Another potential, though less common, synthetic route could involve a base-catalyzed condensation reaction between 2-fluoropyridine-3-carbaldehyde and a methyl nucleophile, followed by reduction. A Japanese patent describes a method for producing pyridine ethanol derivatives by reacting a pyridine derivative with an aldehyde in the presence of a base. google.com This suggests that a similar strategy could be employed for the synthesis of this compound.

Stereochemical Control Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of this compound, to produce a single enantiomer, is of high importance for pharmaceutical applications where stereochemistry often dictates biological activity. This is typically achieved through the use of chiral catalysts or reagents that can influence the stereochemical outcome of the reduction of 2-fluoro-3-acetylpyridine.

Several strategies can be employed for the asymmetric reduction of the ketone precursor:

Chiral Hydride Reagents: The use of chiral borohydride or aluminum hydride reagents, where one or more of the hydrides are replaced by a chiral ligand, can create a chiral environment around the reducing agent. This steric and electronic influence directs the hydride transfer to one face of the prochiral ketone, leading to an excess of one enantiomer.

Catalytic Asymmetric Hydrogenation: This method involves the use of a transition metal catalyst (e.g., rhodium, ruthenium, iridium) complexed with a chiral ligand. rsc.org The substrate, 2-fluoro-3-acetylpyridine, coordinates to the metal center, and the chiral ligand environment dictates the facial selectivity of hydrogen addition across the carbonyl double bond.

Organocatalysis: Chiral organic molecules can also be used to catalyze the asymmetric reduction. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a proline-derived oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. The mechanism involves the coordination of both the borane (B79455) reducing agent and the ketone to the chiral catalyst, forming a rigid transition state that directs the hydride attack.

The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the substrate, and the reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states and predict the favored enantiomer. nih.gov These models often highlight the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrate in determining the stereoselectivity. nih.gov

Table 1: Comparison of Potential Asymmetric Synthesis Methods for this compound

| Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Potential Enantiomeric Excess (ee) |

| Chiral Hydride Reduction | Chiral Borohydride (e.g., Alpine Borane) | THF | -78 to 0 | Moderate to High |

| Catalytic Hydrogenation | [Rh(COD)Cl]₂ with Chiral Phosphine (B1218219) Ligand | Methanol | 25 to 50 | High to Excellent |

| Organocatalysis (CBS) | CBS Catalyst with Borane | THF | -78 to 25 | High to Excellent |

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into the rates of reaction and the factors that influence them, which is essential for optimizing reaction conditions and understanding the underlying mechanism. For the formation of this compound via the reduction of 2-fluoro-3-acetylpyridine, kinetic analysis would typically involve monitoring the concentration of the reactant and product over time under various conditions.

A study on the synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, found the reaction to be second order. frontiersin.org This suggests that the rate-determining step involves the collision of two molecules, likely the substrate and the reducing agent. The rate law for such a reaction would be:

Rate = k[2-fluoro-3-acetylpyridine][Reducing Agent]

The rate constant, k, can be determined experimentally by plotting the appropriate concentration-time data. Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. This provides a measure of the energy barrier that must be overcome for the reaction to occur.

Computational methods, such as DFT calculations, can complement experimental kinetic studies. frontiersin.org These calculations can model the reaction pathway, identify the transition state structures, and calculate their energies. This allows for a theoretical determination of the activation energy and provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

For the nucleophilic aromatic substitution (SNAr) reactions that this compound might undergo, kinetic studies would be crucial for understanding the reactivity of the C-F bond. The high electronegativity of the fluorine atom generally makes 2-fluoropyridines highly reactive towards nucleophilic substitution. nih.gov Kinetic studies would allow for a quantitative comparison of the reactivity of this compound with other substituted pyridines and help in selecting appropriate conditions for further functionalization.

Table 2: Hypothetical Kinetic Data for the Reduction of 2-Fluoro-3-acetylpyridine

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 273 | 0.05 | 45 |

| 298 | 0.20 | 45 |

| 323 | 0.65 | 45 |

Note: This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Studies on 1 2 Fluoropyridin 3 Yl Ethanol

Molecular Modeling and Electronic Structure Calculations

The foundation of any computational study on 1-(2-Fluoropyridin-3-yl)ethanol would involve molecular modeling to determine its most stable three-dimensional structure. This is typically achieved using quantum mechanical methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational cost.

A standard computational protocol would involve:

Geometry Optimization: Using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G* or larger, the molecule's geometry would be optimized to find its lowest energy arrangement of atoms.

Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

For instance, studies on related molecules like 3-fluoropyridine (B146971) have utilized DFT to analyze the impact of the fluorine substituent on the electronic structure of the pyridine (B92270) ring. Similar calculations on this compound would elucidate the interplay between the fluorine atom, the pyridine nitrogen, and the ethanol (B145695) substituent.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Method/Basis Set | Purpose |

| Geometry Optimization | B3LYP/6-311++G(d,p) | To find the most stable molecular structure. |

| Frequency Calculation | B3LYP/6-311++G(d,p) | To confirm the optimized structure is a true minimum and to predict vibrational spectra. |

| Electronic Properties | B3LYP/6-311++G(d,p) | To calculate HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential. |

Conformational Analysis and Stereochemical Prediction

The ethanol side chain of this compound can rotate around the C-C and C-O bonds, leading to various conformers with different energies. A conformational analysis would be essential to identify the most stable conformer(s) and to understand the energy barriers between them.

This analysis would involve systematically rotating the dihedral angles of the side chain and calculating the energy of each resulting conformation. The results would allow for the construction of a potential energy surface, revealing the global and local energy minima. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Furthermore, since the molecule possesses a stereocenter at the carbon atom of the ethanol group bearing the hydroxyl group, it exists as a pair of enantiomers, (R)- and (S)-1-(2-Fluoropyridin-3-yl)ethanol. Computational methods could be used to predict any differences in the stability of these enantiomers or their diastereomeric interactions with other chiral molecules, which is a critical aspect in pharmaceutical applications.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry can be a powerful tool to explore the potential synthetic routes to this compound. For example, a common synthesis might involve the reduction of a corresponding ketone, 1-(2-fluoropyridin-3-yl)ethanone.

Computational chemists could model this reaction by:

Identifying Reactants, Products, and Intermediates: The structures of the starting materials, products, and any potential intermediates would be optimized.

Locating Transition States: A transition state search would be performed to find the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For example, a study on the synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, utilized DFT calculations to support a proposed concerted nucleophilic aromatic substitution mechanism. A similar approach for this compound would provide a deeper understanding of its formation.

1 2 Fluoropyridin 3 Yl Ethanol As a Key Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The 2-fluoropyridine (B1216828) moiety is a well-established pharmacophore and a valuable handle for synthetic transformations, including nucleophilic aromatic substitution and cross-coupling reactions. It is a common constituent in a variety of complex heterocyclic systems, particularly those with biological activity. The hydroxyl group of the ethanol (B145695) side chain in 1-(2-Fluoropyridin-3-yl)ethanol offers a clear point for further chemical modification, such as oxidation to a ketone, esterification, or conversion to a leaving group, thereby facilitating the construction of fused ring systems or the introduction of further molecular complexity.

Chiral Building Block in Medicinal Chemistry Research

The presence of a stereocenter in this compound makes it an attractive chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The differential biological activity of enantiomers is a cornerstone of modern drug design, making access to such chiral synthons highly valuable.

Development of Structurally Diverse Bioactive Scaffolds

The combination of the 2-fluoropyridine unit, known to enhance metabolic stability and binding affinity, with a chiral side chain suggests that this compound would be a prime candidate for the development of novel bioactive scaffolds. These scaffolds could serve as the foundation for new therapeutic agents across various disease areas. Despite this theoretical potential, there is a lack of published studies that specifically document the use of this compound in the generation of structurally diverse bioactive scaffolds.

Design and Elaboration of Advanced Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The structural components of this compound—a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a halogen bond donor (the fluorine atom), and a chiral hydroxyl group—are all features that can be critical for molecular recognition. Consequently, this compound represents a potential precursor for advanced pharmacophores. However, the scientific literature does not currently provide specific examples of its application in the design and elaboration of such pharmacophores for defined biological targets.

Applications in Material Science as Chiral Auxiliaries and Precursors for Novel Materials

Chiral alcohols are sometimes employed as chiral auxiliaries to control the stereochemistry of chemical reactions, or as precursors for the synthesis of novel materials with specific optical or electronic properties, such as chiral liquid crystals or polymers. The fluorinated pyridine component could also impart desirable properties like thermal stability or specific electronic characteristics. At present, there is no available research that describes the application of this compound in the field of material science, either as a chiral auxiliary or as a precursor to new materials.

Role in Polymer Chemistry as a Protective Group

In polymer chemistry, specific functional groups are sometimes used as protective groups that can be removed under defined conditions. While alcohols can, in principle, be used to form ethers or esters that protect other functionalities, there is no indication in the current literature that this compound has been specifically investigated or utilized for this purpose in polymer synthesis.

Catalytic Applications as a Ligand or Precursor to Catalysts

The pyridine nitrogen in this compound has the potential to coordinate with metal centers, suggesting that it could serve as a ligand in transition metal catalysis. The chirality of the molecule could also be exploited in asymmetric catalysis. However, a review of the literature on catalysis does not reveal any instances where this compound has been employed as a ligand or as a precursor to a catalyst for any specific chemical transformation.

Advanced Analytical Characterization Techniques for Stereochemical Purity and Structure Elucidation of 1 2 Fluoropyridin 3 Yl Ethanol

Spectroscopic Methods for Structure Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of 1-(2-Fluoropyridin-3-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR are used to map the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methyl group (CH₃), the methine proton (CH), the hydroxyl proton (OH), and the three protons on the fluoropyridine ring. The methyl group typically appears as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, appears as a quartet, coupled to the three protons of the methyl group. The signals for the pyridine (B92270) ring protons are more complex due to proton-proton and proton-fluorine couplings chemicalbook.com.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and the five carbons of the 2-fluoropyridine (B1216828) ring. The carbon directly bonded to the fluorine atom (C2) will exhibit a large coupling constant (¹JC-F), and other carbons in the ring will show smaller long-range couplings rsc.orgsigmaaldrich.com.

Predicted NMR Data for this compound

This table presents predicted chemical shift (δ) values based on data from analogous structures like 2-fluoropyridine and various substituted secondary alcohols. Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| CH₃ | ~1.5 | Doublet (d) | J ≈ 6-7 Hz |

| OH | Variable | Singlet (s, broad) | N/A |

| CH | ~5.0 | Quartet (q) | J ≈ 6-7 Hz |

| Pyridine-H5 | ~7.2 | Multiplet (m) | |

| Pyridine-H4 | ~7.8 | Multiplet (m) |

| ¹³C NMR | Predicted δ (ppm) |

| CH₃ | ~25 |

| CH-OH | ~68 |

| Pyridine-C5 | ~122 |

| Pyridine-C3 | ~138 (d, 3JC-F) |

| Pyridine-C4 | ~140 (d, 2JC-F) |

| Pyridine-C6 | ~148 (d, 3JC-F) |

| Pyridine-C2 | ~162 (d, 1JC-F) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Under harder ionization conditions like Electron Ionization (EI), the molecule fragments in a predictable way. Expected fragmentation for this compound would include the loss of a methyl radical (•CH₃) to form a stable ion, or the loss of water (H₂O). The most prominent peak in the mass spectrum of a similar compound, 1-(3-fluorophenyl)ethanol, is at m/z 125, corresponding to the loss of the methyl group nih.gov. A similar fragmentation would be expected for the title compound.

Predicted Key Fragments in Mass Spectrum of this compound

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₇H₈FNO⁺ | 141 |

| [M-CH₃]⁺ | C₆H₅FNO⁺ | 126 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the chemical and stereochemical purity of this compound. heraldopenaccess.us By selecting appropriate columns and mobile phases, one can separate the target compound from any impurities and, critically, resolve its two enantiomers.

To determine the enantiomeric excess (e.e.), which measures the purity of one enantiomer relative to the other, chiral HPLC is employed. heraldopenaccess.us This involves using a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating the enantiomers of a wide range of chiral alcohols. nih.gov For instance, the enantiomers of the structurally similar (S)-1-(3'-fluorophenyl)ethanol have been successfully resolved using an OB-H column with a hexane (B92381):isopropanol mobile phase. rsc.org

The method involves injecting a sample of this compound onto the chiral column and monitoring the eluent with a UV detector. The area under each enantiomer's peak in the resulting chromatogram is proportional to its concentration. The enantiomeric excess is then calculated using the areas of the major and minor enantiomer peaks.

Typical Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures (e.g., 90:10 v/v) rsc.orgrsc.org |

| Flow Rate | 0.5 - 1.0 mL/min rsc.orgrsc.org |

| Detection | UV at 210-254 nm rsc.orgrsc.org |

| Temperature | Ambient or controlled (e.g., 25°C) rsc.org |

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Assignment

While chiral HPLC can determine the enantiomeric purity, it cannot, without a reference standard of known configuration, determine the absolute stereochemistry (i.e., whether the sample is the R- or S-enantiomer). Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that can unambiguously assign the absolute configuration of a chiral molecule in solution without the need for crystallization. americanlaboratory.comrsc.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum contains positive and negative bands that are unique to a specific enantiomer, forming a spectral "fingerprint" of its three-dimensional structure. ru.nl

The process for assigning the absolute configuration of this compound using VCD involves a synergy between experimental measurement and theoretical calculation:

Experimental Spectrum: The VCD spectrum of the enantiomerically enriched sample is measured.

Theoretical Calculation: The structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational methods like Density Functional Theory (DFT). The theoretical VCD spectrum for this specific enantiomer is then calculated. americanlaboratory.comsoton.ac.uk It is crucial to consider all low-energy conformations of the molecule, as the final calculated spectrum is a Boltzmann-weighted average. The potential for intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen must be modeled, as this can significantly restrict rotation and influence the VCD spectrum. americanlaboratory.com

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, then the absolute configuration of the sample is confidently assigned as R. americanlaboratory.comnih.gov If they are opposite, the configuration is assigned as S.

This combination of advanced analytical methods provides a comprehensive characterization of this compound, ensuring its structural identity, purity, and correct absolute stereochemistry, which are critical parameters for its use in pharmaceutical development.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms ethanol moiety. The fluorine atom induces deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for pyridine-H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 172.07 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX programs for refinement .

Ambiguities : Overlapping NMR signals can be resolved via 2D-COSY or NOESY. Fluorine’s electronegativity may distort coupling constants; compare with computational predictions (DFT) .

How can this compound serve as a precursor in designing allosteric modulators for neurotransmitter receptors?

Advanced

Structural analogs of fluoropyridinyl alcohols are used in receptor-ligand studies. For example:

- Receptor Targeting : The compound’s fluorine enhances binding affinity via polar interactions with residues in metabotropic glutamate receptors (mGluRs), as seen in fluoropyridinyl triazole derivatives .

- Derivatization : Introduce substituents (e.g., triazoles, sulfonamides) at the ethanol moiety to modulate lipophilicity and blood-brain barrier penetration.

- Pharmacological Assays : Use calcium flux or radioligand binding assays to evaluate potency (IC₅₀) and selectivity .

What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. X-ray structures)?

Q. Advanced

- Validation : Cross-check computational models (e.g., DFT-optimized geometries) with experimental data. For instance, SHELX-refined X-ray structures can correct discrepancies in predicted bond lengths .

- Dynamic Effects : Account for solvent interactions or conformational flexibility in NMR simulations. Use MD simulations to model solution-state behavior .

- Error Analysis : Quantify systematic errors (e.g., basis set limitations in DFT) and recalibrate parameters using experimental benchmarks .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Q. Advanced

- Crystallization Issues : Fluorine’s small size and high electronegativity disrupt crystal packing. Ethanol’s hydroxyl group may form hydrogen bonds unpredictably.

- Solutions :

How can researchers design experiments to study the metabolic stability of this compound in biological systems?

Q. Advanced

- In Vitro Assays :

- Hepatic Microsomes : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) via LC-MS quantification .

- CYP450 Inhibition : Screen for enzyme inhibition using fluorescent probes (e.g., CYP3A4).

- Isotope Labeling : Synthesize ¹⁸O-labeled ethanol derivatives to track metabolic pathways.

- Data Interpretation : Compare with fluoropyridine analogs (e.g., 6-fluoro derivatives ) to identify structure-metabolism relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.